molecular formula C20H13FN2O3 B2866132 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-92-8

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2866132
CAS No.: 921890-92-8
M. Wt: 348.333
InChI Key: JUQIGQDLMRVOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core fused with a benzamide moiety substituted at the 2-position with fluorine. The oxazepine ring system, characterized by a seven-membered heterocycle containing oxygen and nitrogen, distinguishes it from thiazepine analogs, which replace oxygen with sulfur.

Properties

IUPAC Name

2-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQIGQDLMRVOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. The process may include:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core: : This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of the Fluorine Atom: : Fluorination can be performed using reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).

  • Attachment of the Benzamide Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance productivity and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Sodium hydride (NaH) as a base, followed by the addition of a nucleophile.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted benzamides or ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand in biochemical assays to study protein interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.

  • Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related dibenzo[b,f][1,4]oxazepine and thiazepine derivatives, focusing on core modifications, substituent effects, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Core Structure Substituents/Modifications Key Analytical Data (LCMS/HRMS) Source
2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Target) Dibenzo[1,4]oxazepine 2-Fluorobenzamide substituent Inferred: MW ~364.3 g/mol (calculated) N/A
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[1,4]oxazepine 2-Trifluoromethylbenzamide; 10-methyl group HRMS confirmed (exact mass not provided)
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (48) Dibenzo[1,4]thiazepine 4-Methoxybenzyl carboxamide; 10-ethyl group; sulfur in core LCMS: m/z 449.1 [M+H]+; RT = 5.33 min
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]acetamide (11c) Dibenzo[1,4]oxazepine 4-Fluorophenyl acetamide; 10-methanesulfonyl group 1H NMR (DMSO-d6): δ 10.48 (s, 1H)

Key Observations :

Core Heteroatom (O vs. S) :

  • The target compound’s oxazepine core (O) offers distinct electronic and steric properties compared to thiazepine (S) analogs. Oxygen’s higher electronegativity may enhance hydrogen-bonding interactions with biological targets, while sulfur’s larger atomic radius could improve lipophilicity .
  • Thiazepine derivatives (e.g., Compounds 48, 29) often exhibit longer LCMS retention times (RT = 5.27–5.54 min) compared to oxazepines (RT = 4.68–5.47 min), suggesting increased hydrophobicity .

Substituent Effects :

  • Fluorine vs. Trifluoromethyl : The target’s 2-fluorobenzamide substituent is smaller and less electron-withdrawing than the 2-trifluoromethyl group in Compound , which may reduce steric hindrance while maintaining moderate metabolic stability.
  • Methoxybenzyl vs. Simple Benzamide : Compounds with 4-methoxybenzyl carboxamide substituents (e.g., 48, 31) demonstrate higher molecular weights (~449–813 g/mol) and altered pharmacokinetic profiles due to extended aromatic systems .

Synthetic Pathways :

  • The target compound likely follows protocols similar to Jin’s general methods (e.g., coupling reactions with EDC/DMAP or NaH-mediated alkylation) . For example, the acetamide derivative (11c) was synthesized via methanesulfonyl chloride substitution (38% yield) .

Table 2: Inferred Properties

Property Target Compound Closest Analog (Compound 11c) Thiazepine Analog (Compound 48)
Molecular Weight ~364.3 g/mol ~434.4 g/mol (calculated for 11c) 449.1 g/mol
LogP (Predicted) ~2.8 (fluorine reduces lipophilicity) ~3.1 (methanesulfonyl increases polarity) ~4.0 (thiazepine + methoxybenzyl)
Hydrogen Bond Acceptors 5 (oxazepine O/N + benzamide) 6 (additional sulfonyl group) 4 (thiazepine S/N + carboxamide)

Functional Impact :

  • The target’s fluorine substituent balances polarity and bioavailability, whereas bulkier groups (e.g., trifluoromethyl in ) may enhance target affinity but reduce solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.